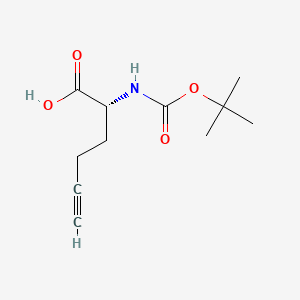

(R)-2-(Boc-amino)-5-hexynoic acid

Description

Role of Alkyne-Containing Amino Acids as Bioorthogonal Handles

Among the diverse array of ncAAs, those containing alkyne groups are particularly valuable as bioorthogonal handles. springernature.comnih.gov Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. chempep.com The alkyne functionality, particularly a terminal alkyne, is a key player in these reactions due to its inertness in the biological environment and its specific reactivity with a partner functional group, most commonly an azide (B81097). google.com

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, revolutionized the field of chemical synthesis. mdpi.com It describes a class of reactions that are rapid, high-yielding, and specific. acs.orgscispace.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an alkyne and an azide. snmjournals.org This reaction, first described in its broader 1,3-dipolar cycloaddition context by Rolf Huisgen in the 1960s, gained widespread use due to its efficiency and reliability. mdpi.comnobelprize.org Early examples of the reaction of an azide with an alkyne date back to 1893 with the work of Arthur Michael. chemistryworld.com To address the cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a metal catalyst. chempep.comacs.org

Terminal alkynes offer several advantages in synthetic and bioconjugation strategies. Their small size and relative lack of reactivity towards biological nucleophiles make them ideal for introduction into biomolecules. google.com The alkyne group serves as a "handle" that can be selectively targeted with a corresponding azide-functionalized molecule, enabling the precise attachment of probes, drugs, or other moieties. researchgate.netnih.gov This bioorthogonality ensures that the labeling reaction is highly specific and does not disrupt the complex cellular machinery. chempep.comescholarship.org The stability of the resulting triazole linkage further enhances the utility of this approach in creating robust bioconjugates. nih.gov

Overview of (R)-2-(Boc-amino)-5-hexynoic acid as a Chiral Building Block

This compound is a chiral building block that combines the key features of an ncAA with a terminal alkyne. chemsrc.comsmolecule.com The "(R)" designation indicates the specific stereochemistry at the alpha-carbon, which is crucial for its incorporation into peptides and for influencing the final conformation of the resulting molecule. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the amine functionality, preventing unwanted reactions during peptide synthesis. tdcommons.org The terminal alkyne at the 5-position provides the bioorthogonal handle for subsequent modifications via click chemistry. ru.nl This combination of features makes it a versatile tool for creating well-defined, functionalized peptides and proteins. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1217464-82-8 | chemsrc.com |

| Molecular Formula | C11H17NO4 | chemsrc.com |

| Molecular Weight | 227.26 g/mol | sigmaaldrich.com |

| Appearance | Not specified | |

| Purity | ≥95% | |

| Synonyms | (2R)-2-[(tert-butoxycarbonyl)amino]hex-5-ynoic acid | chemsrc.com |

Interactive Data Table: Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-2-(Boc-amino)-butyrolactone | 191330-82-2 | Not specified | Not specified |

| 5-Hexynoic acid | 53293-00-8 | C6H8O2 | 112.13 |

| 2-Amino-5-hexynoic acid | 215160-72-8 | C6H9NO2 | 127.14 |

| (S)-2-aminohex-5-ynoic acid | 98891-36-2 | C6H9NO2 | 127.141 |

| (2RS)-2-Amino-6-hydroxy-4-hexynoic acid | Not specified | Not specified | Not specified |

| Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid | Not specified | Not specified | Not specified |

| L-2-amino-4-hexynoic acid | Not specified | Not specified | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746306 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217464-82-8 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217464-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 2 Boc Amino 5 Hexynoic Acid

Stereoselective Synthetic Routes

The creation of the specific (R)-enantiomer of 2-(Boc-amino)-5-hexynoic acid requires precise control over the stereochemistry during synthesis. Several advanced methods have been employed to achieve this, ranging from asymmetric catalysis to the use of biological systems.

Asymmetric Synthesis Approaches to Chiral Alkyne Amino Acids

The asymmetric synthesis of α-amino acids containing alkyne functionalities is a significant area of research. rsc.org These methods aim to introduce the chiral center at the α-carbon with high enantioselectivity. Strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the catalytic enantioselective alkynylation of α-CF3 ketoimine esters has been achieved with high yields and enantioselectivities using a combination of zinc and a chiral BINOL ligand. nih.gov This approach allows for the introduction of various terminal alkynes. nih.gov Furthermore, photoredox-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols has been developed for the asymmetric synthesis of unnatural α-amino acids, offering a redox-neutral process. rsc.org

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a powerful and green alternative for producing enantiomerically pure amino acids. unipd.itjove.comnih.gov These methods leverage the inherent stereoselectivity of enzymes to either selectively synthesize one enantiomer or resolve a racemic mixture.

Acylase I, an enzyme that catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids, is a cornerstone of enzymatic resolution. nih.govrsc.orgharvard.edu This method typically starts with a racemic mixture of the N-acetylated amino acid. The acylase specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. harvard.edu The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid can then be separated. This technique is valued for its high enantioselectivity, often exceeding 98% enantiomeric excess (ee). rsc.org The enzyme's broad substrate tolerance allows for the resolution of a wide array of unnatural amino acids. harvard.edu While the theoretical maximum yield for the desired enantiomer is 50%, this method remains highly effective, particularly for preparing D-amino acids. unipd.it

| Enzyme | Substrate Type | Selectivity | Advantage |

| Acylase I | N-acyl-α-amino acids | High enantioselectivity for L-enantiomer (>98% ee) rsc.org | Broad substrate range, commercially available harvard.edu |

| Penicillin Acylase | N-phenylacetyl β-amino acids | High | Can be used for the synthesis of both S and R enantiomers hilarispublisher.com |

| Amidase | α-amino acid amides | High | Efficient for hydrolysis of α-amino acid amides researchgate.net |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to create new stereocenters with high diastereoselectivity. sigmaaldrich.com

A common approach involves the use of oxazolidinone auxiliaries, such as those developed by Evans. tcichemicals.com The substrate is first attached to the chiral auxiliary, forming a new compound. Subsequent reactions, like alkylation, occur with high stereocontrol due to the steric influence of the auxiliary. wikipedia.org For example, the alkylation of chiral glycine (B1666218) derivatives using an axially chiral BINOL auxiliary has been shown to produce uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org After the desired chiral center is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Pseudoephedrine is another effective chiral auxiliary where the addition of an alkyl halide to the enolate of a pseudoephedrine amide occurs in a highly diastereoselective manner. wikipedia.org

| Auxiliary | Key Reaction | Stereocontrol |

| Oxazolidinones | Aldol (B89426) reactions, Alkylation | High diastereoselectivity wikipedia.orgtcichemicals.com |

| BINOL | Alkylation of glycine derivatives | Moderate to high diastereoselectivity (69-86% de) wikipedia.org |

| Pseudoephedrine | Alkylation of amides | High diastereoselectivity wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions | High diastereoselectivity (10:1 dr) wikipedia.org |

Organocatalytic and Metal-Catalyzed Asymmetric Methods

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of chiral molecules, including amino acids. bohrium.comrsc.orgresearchgate.net These methods offer mild reaction conditions and high levels of stereocontrol. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to the synthesis of noncanonical α-amino acids. rsc.org For example, chiral phosphoric acids have been used in combination with photochemistry to achieve the enantioselective multifunctionalization of alkynes. bohrium.comnih.gov

Transition-metal catalysis, employing metals like rhodium, palladium, and copper, is also prominent. hilarispublisher.comacs.orgacs.org For instance, rhodium-catalyzed asymmetric hydrogenation of enamines is a well-established method for producing chiral β-amino acids with high yields. hilarispublisher.com Nickel-catalyzed coupling reactions of alkynyl bromides with secondary phosphine (B1218219) oxides have been developed to create chiral alkynyl phosphorus compounds with excellent stereoselectivity. acs.org The combination of a simple amino acid derivative with a tunable ligand on a copper catalyst can generate a library of chiral environments for screening and identifying highly enantioselective catalysts for reactions like the alkynylation of imines. acs.org

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like (R)-2-(Boc-amino)-5-hexynoic acid, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. peptide.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in amino acid synthesis. peptide.comnih.gov

The Role of the tert-Butoxycarbonyl (Boc) Group in Amine Protection

In the synthesis of amino acids and peptides, the tert-Butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine functionality. wikipedia.org Its primary role is to prevent the highly nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps. chemistrysteps.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

The widespread use of the Boc group stems from its unique stability and cleavage characteristics. It is stable under a variety of conditions, including those that are basic and nucleophilic, which allows for selective modifications at other parts of the molecule. organic-chemistry.org However, the Boc group is labile to acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758). wikipedia.orgchemistrysteps.comthermofisher.com This acid-lability is a key feature, as it allows for the deprotection of the amine under relatively mild conditions, which is often essential for preserving the integrity of the target molecule. The steric bulk of the Boc group also contributes to its effectiveness as a protecting group.

Orthogonal Protection Schemes for Multifunctional Amino Acids

The synthesis of multifunctional amino acids like this compound, which contains an amino group, a carboxylic acid, and a terminal alkyne, necessitates a sophisticated protection strategy known as an orthogonal protection scheme. nih.govresearchgate.net This strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me This allows for the selective deprotection and modification of different functional groups within the same molecule in a controlled, stepwise manner. researchgate.netfiveable.me

In the context of peptide synthesis, two of the most common orthogonal protection strategies are the Boc/benzyl (B1604629) (Bzl) and the Fmoc/tert-butyl (tBu) approaches. nih.govwikipedia.org The Boc group is acid-labile, while the benzyl group is typically removed by hydrogenolysis. iris-biotech.delibretexts.org The 9-fluorenylmethyloxycarbonyl (Fmoc) group, on the other hand, is base-labile (cleaved by piperidine), and the tert-butyl group is removed by acid. iris-biotech.decreative-peptides.com The compatibility of these protecting groups is paramount to the success of a multi-step synthesis. nih.gov For instance, the Boc group is stable to the basic conditions used to remove the Fmoc group, making the Boc/Fmoc pairing a widely used orthogonal set. organic-chemistry.orgfiveable.me

For amino acids with additional functionalities in their side chains, further orthogonal protecting groups are required. nih.govpeptide.com For example, groups like Dde (N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are employed to protect amino groups in the side chains of lysine (B10760008) or ornithine. sigmaaldrich.com These can be selectively removed using hydrazine, leaving both Boc and Fmoc groups intact. sigmaaldrich.com Similarly, allyl-based protecting groups, which can be removed by palladium catalysis, offer another layer of orthogonality. wikipedia.orgpeptide.com The careful selection of an orthogonal protection scheme is a critical aspect of designing a successful synthesis for complex molecules like this compound.

Starting Materials and Precursors for this compound Synthesis

The synthesis of α-amino acids with terminal alkyne functionalities, such as this compound, often begins with readily available chiral precursors. One common strategy involves the use of natural amino acids as starting materials. colab.ws For instance, Garner's aldehyde, which is derived from serine, is a versatile building block for the synthesis of various non-natural amino acids, including those with terminal acetylene (B1199291) moieties. nih.gov

Another approach involves the modification of existing α-amino acids. For example, a protected amino aldehyde can undergo a Seyferth-Gilbert homologation or a Corey-Fuchs reaction to introduce the alkyne group. researchgate.net Alternatively, a three-component coupling reaction involving an aldehyde, an amine, and a terminal alkyne can be employed to construct the desired β,γ-alkynyl α-amino acid derivative. organic-chemistry.org

The synthesis of the hexynoic acid backbone itself can be achieved through various methods. One practical synthesis of 5-hexynoic acid starts from cyclohexanone. researchgate.net Other approaches might involve the coupling of smaller fragments. For example, a protected amino acid derivative can be coupled with 5-hexynoic acid to form the final product. researchgate.net The choice of starting material and synthetic route often depends on factors such as commercial availability, cost, and the desired stereochemistry of the final product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in any chemical synthesis to maximize product yield and purity while minimizing side reactions. numberanalytics.com Key parameters that are often adjusted include temperature, solvent, catalyst, and the nature and concentration of reagents. rsc.org

For the synthesis of Boc-protected amino acids, the choice of base and solvent during the Boc protection step can significantly impact the outcome. numberanalytics.com Mild bases like sodium bicarbonate or triethylamine (B128534) are often used to prevent side reactions with sensitive substrates. numberanalytics.com The use of aqueous solvents can also help minimize the formation of byproducts. numberanalytics.com

In the context of synthesizing this compound, specific reaction steps that may require optimization include the introduction of the alkyne group and the coupling of the amino acid backbone. For instance, in a Wittig-type reaction to form an enol ether intermediate, a study found that using potassium carbonate in isopropanol (B130326) at room temperature gave the highest yield. rsc.org In another example involving the elongation of a fatty acid chain on a solid support, the use of 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a base was found to dramatically accelerate the reaction and give excellent efficiency. chemrxiv.org

The following interactive data table illustrates the optimization of a Wittig-type reaction, a potential step in the synthesis of a precursor to this compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | K₂CO₃ | Reflux | 12 | 35 |

| 2 | CH₂Cl₂ | K₂CO₃ | Reflux | 12 | 42 |

| 3 | MeCN | K₂CO₃ | Reflux | 12 | 55 |

| 4 | i-PrOH | Na₂CO₃ | RT | 12 | 65 |

| 5 | i-PrOH | Cs₂CO₃ | RT | 12 | 78 |

| 6 | i-PrOH | K₂CO₃ | RT | 12 | 85 |

| 7 | i-PrOH | K₂CO₃ | 0 | 12 | 75 |

| 8 | i-PrOH | K₂CO₃ | 50 | 3 | 82 |

| 9 | i-PrOH | K₂CO₃ | RT | 5 | 92 |

This data is illustrative and based on a model reaction. rsc.org

Scale-Up Considerations for Laboratory and Research Production

Scaling up the synthesis of a compound from the research laboratory to a larger production scale, even for continued research purposes, presents a unique set of challenges. gappeptides.com Issues that are manageable on a small scale can become significant obstacles when producing larger quantities. These include managing reaction exotherms, ensuring efficient mixing of heterogeneous reaction mixtures, handling and disposal of larger volumes of solvents and reagents, and the cost and availability of starting materials. gappeptides.comproteogenix.science

For peptide synthesis, which shares many principles with the synthesis of modified amino acids like this compound, solid-phase synthesis (SPPS) is a common technique. proteogenix.science However, scaling up SPPS can be difficult due to the use of hazardous reagents and the generation of significant solvent waste. proteogenix.sciencebiomatik.com The cost of resins and coupling reagents can also become a major factor at a larger scale. biomatik.comresearchgate.net

Alternative strategies like liquid-phase peptide synthesis (LPPS) can be more amenable to scale-up and may offer higher crude purity. biomatik.com However, LPPS can be more labor-intensive due to the need for product isolation after each step. biomatik.com The development of more sustainable and efficient catalytic methods is a key challenge in scaling up peptide and amino acid synthesis. proteogenix.science Careful planning and process development are crucial to successfully transition a synthesis from the benchtop to a larger scale, ensuring safety, quality, and economic viability. gappeptides.com

Applications in Advanced Organic Synthesis and Chemical Biology

Building Block in Peptide and Peptidomimetic Synthesis

(R)-2-(Boc-amino)-5-hexynoic acid serves as a crucial component in the synthesis of peptides and peptidomimetics. chemblink.comrsc.org The tert-butoxycarbonyl (Boc) protecting group on the amino acid is widely used in peptide synthesis due to its stability under various conditions and its ease of removal. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. rsc.orgiris-biotech.de The Boc protecting group is particularly well-suited for SPPS. chempep.comnih.gov The process involves attaching the first amino acid to a resin, followed by sequential deprotection of the N-α-amino group and coupling of the next Boc-protected amino acid. peptide.com

The incorporation of this compound into a peptide sequence via SPPS introduces a terminal alkyne functionality. This alkyne group can then be used for further modifications. meduniwien.ac.at The Boc group is typically removed with a mild acid like trifluoroacetic acid (TFA), exposing the amino group for the next coupling step. chempep.compeptide.com The use of coupling reagents such as HBTU and HATU can facilitate the formation of the peptide bond. rsc.orgpeptide.com

Solution-Phase Peptide Synthesis

While SPPS is highly effective, solution-phase peptide synthesis remains a valuable technique, particularly for certain types of peptides. libretexts.org this compound can also be effectively utilized in solution-phase synthesis. rsc.org This method involves carrying out the coupling and deprotection steps in a solvent system. ekb.eggoogle.com Recent advancements have even demonstrated the feasibility of conducting Boc-based solution-phase peptide synthesis in water, using water-dispersible nanoparticle Boc-amino acids, which reduces the reliance on organic solvents. nih.gov

Design of Conformationally Constrained Peptides and Cyclic Peptides

The introduction of non-natural amino acids like this compound can be used to create peptides with specific, constrained conformations. nih.gov The alkyne group can participate in ring-closing metathesis reactions to form cyclic peptides. ru.nl Cyclic peptides are of significant interest in drug discovery as they often exhibit enhanced stability and binding affinity compared to their linear counterparts. altabioscience.comnih.gov The synthesis of these cyclic structures often involves the strategic placement of two alkyne-containing amino acids within the peptide chain, followed by a cyclization reaction. ru.nl

Synthesis of Modified Peptides for Structural and Functional Studies

The terminal alkyne of this compound provides a handle for a wide range of chemical modifications. researchgate.net This allows for the synthesis of peptides with altered structures and functions. peptide.com For example, the alkyne can be used to attach fluorescent labels, biotin (B1667282) tags, or other reporter molecules, which are invaluable for studying peptide-protein interactions and other biological processes. nih.govmdpi.com This ability to introduce specific modifications is crucial for developing peptides with improved therapeutic properties or for use as research tools.

Bioconjugation and Bioorthogonal Labeling

The terminal alkyne functionality of this compound makes it an ideal tool for bioconjugation and bioorthogonal labeling. rsc.org Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov

The most prominent bioorthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". chemistryviews.orgiris-biotech.de This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it suitable for biological applications. rsc.orgjenabioscience.com

Metabolic Incorporation into Proteins and Other Biomolecules

One of the powerful applications of this compound is its potential for metabolic incorporation into proteins and other biomolecules. escholarship.org By introducing this alkyne-containing amino acid into a cellular system, it can be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of a natural amino acid. jenabioscience.comuq.edu.au

Once incorporated, the alkyne handle on the protein can be selectively reacted with an azide-functionalized molecule, such as a fluorescent dye or a purification tag, via click chemistry. nih.govjenabioscience.com This allows for the specific labeling and visualization of newly synthesized proteins within a complex cellular environment. nih.gov This technique has become a powerful tool for studying protein dynamics, localization, and function. youtube.com The discovery of natural biosynthetic pathways for terminal alkyne-containing amino acids has further opened up possibilities for the in vivo generation of proteins ready for bioorthogonal modifications. chemistryviews.orgspringernature.com

Labeling of Proteins, Nucleic Acids, and Lipids for Research

This compound and its derivatives, particularly the parent compound 5-hexynoic acid, are valuable reagents in chemical biology for the bioorthogonal labeling of various biomolecules. The terminal alkyne group serves as a chemical handle for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of reporter molecules like fluorophores or biotin for detection, visualization, and purification.

Protein Labeling: The alkyne functionality can be metabolically incorporated into proteins. For instance, 5-hexynoic acid has been utilized to label proteins at sites of acylation in a manner dependent on fatty acid synthase. caymanchem.com Once incorporated, the alkyne-tagged proteins can be conjugated with azide-functionalized probes for identification and further study. caymanchem.com In solid-phase peptide synthesis, 5-hexynoic acid is coupled to the N-terminus of peptides. unibo.itmdpi.comnih.govnih.gov These alkyne-modified peptides can then be used to create functionalized nanoparticles or to study peptide-protein interactions. For example, a cyclic iRGD peptide was functionalized with hexynoic acid to enable its conjugation to lipid nanoparticles (LNs) via click chemistry for targeted drug delivery. nih.gov

Nucleic Acid Labeling: The labeling of nucleic acids is crucial for studying their function, localization, and interactions. While enzymatic methods incorporating modified nucleotides are common, chemical post-synthesis modification offers a versatile alternative. thermofisher.comnycu.edu.tw The terminal alkyne of molecules like 5-hexynoic acid can be introduced into oligonucleotides, typically at the 3' or 5' end, during solid-phase synthesis. nycu.edu.tw This allows for the subsequent attachment of various labels through click chemistry. This method provides a universal strategy for modifying both DNA and RNA with a wide array of chemical entities. nycu.edu.tw For instance, an alkyne-modified Tat peptide was conjugated to an azide-labeled DNA primer to create a peptide-oligonucleotide conjugate (POC) that demonstrated excellent cell-penetrating capabilities. nycu.edu.tw

Lipid Labeling: The study of lipids and their roles in cellular processes often requires chemical tools for their tracking and identification. Alkyne-modified fatty acid analogs, such as those derived from 5-hexynoic acid, can be metabolically incorporated into cellular lipids. These tagged lipids can then be visualized or isolated from complex biological samples by reaction with an azide-containing reporter molecule. This approach has been used to study lipid metabolism and trafficking in various cell types.

| Biomolecule | Labeling Strategy | Application | Research Finding | Citation |

| Proteins | Metabolic incorporation of 5-hexynoic acid at acylation sites. | Protein identification. | Labeled proteins can be conjugated to fluorescent probes or biotin via click chemistry. | caymanchem.com |

| Peptides | N-terminal coupling of 5-hexynoic acid during solid-phase synthesis. | Nanoparticle functionalization, targeted drug delivery. | Alkyne-iRGD peptide successfully conjugated to azide-functionalized lipid nanoparticles. | nih.gov |

| Nucleic Acids | Post-synthetic modification of oligonucleotides with alkyne groups. | Synthesis of peptide-oligonucleotide conjugates (POCs). | A POC synthesized via CuAAC showed excellent cell-penetrating ability. | nycu.edu.tw |

| Lipids | Metabolic incorporation of alkyne-modified fatty acid analogs. | Studying lipid metabolism and trafficking. | Enables visualization and isolation of tagged lipids from biological samples. |

Development of Chemical Probes for Biological Systems

The unique structure of this compound, combining a protected amino acid with a terminal alkyne, makes it a valuable building block for the synthesis of sophisticated chemical probes. These probes are designed to study complex biological systems by targeting specific enzymes, receptors, or other biomolecules. scispace.com The alkyne handle facilitates the use of click chemistry for attaching reporter tags (e.g., fluorophores, biotin) or for tethering the probe to other molecules of interest. nih.gov

A key application is in the creation of activity-based probes (ABPs), which are used to profile the activity of entire enzyme families in their native environment. The warhead of the probe covalently binds to the active site of a target enzyme, and the alkyne handle is then used to attach a reporter tag for detection.

Furthermore, alkyne-functionalized peptides are synthesized for various probing applications. nih.gov For example, peptides containing an alkyne group, derived from coupling with 5-hexynoic acid, can be conjugated to nanoparticles or surfaces to create platforms for studying cellular adhesion and signaling. nih.gov An RGD peptide, a sequence known to bind integrin receptors, was functionalized with an alkyne group at its N-terminus using 5-hexynoic acid. nih.gov This alkyne-RGD peptide could then be "clicked" onto azide-functionalized hydrogels to create a biomaterial that can probe cell-matrix interactions. nih.gov Similarly, a melanoma-targeting peptide was modified at its C-terminus to incorporate a scaffold for attachment, demonstrating that this position could be functionalized without losing binding affinity, paving the way for the development of targeted probes for imaging or drug delivery. nih.gov

| Probe Type | Synthesis Strategy | Target/Application | Research Finding | Citation |

| Peptide Probe | Solid-phase synthesis with N-terminal coupling of 5-hexynoic acid. | Integrin receptors / Cell adhesion studies. | An alkyne-RGD-biotin peptide was synthesized for incorporation into hydrogels via click chemistry. | nih.gov |

| Targeted Delivery Probe | Conjugation of hexynoic acid-modified iRGD peptide to lipid nanoparticles. | Tumor penetration / Pancreatic cancer therapy. | iRGD functionalization enhanced nanoparticle accumulation and penetration into tumor spheroids. | nih.gov |

| G-Quadruplex Ligand | Coupling of 5-hexynoic acid to an aminomethylcyclen core. | G-quadruplex (G4) DNA and RNA structures. | Synthesis of a multivalent G4-ligand (MultiTASQ) for versatile click chemistry-based investigations. | nih.gov |

Applications in Materials Science and Polymer Chemistry

The terminal alkyne and carboxylic acid functionalities of this compound and related compounds make them highly versatile building blocks in materials science and polymer chemistry. The alkyne group is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for covalently linking molecules. unibo.itnih.govsemanticscholar.orgrsc.orgfrontiersin.orgresearchgate.net

Surface Functionalization and Grafting

The modification of surfaces with well-defined organic layers is critical for creating advanced materials for applications in biosensing, electronics, and biocompatible coatings. The alkyne group of 5-hexynoic acid can be used to functionalize surfaces, creating a platform for subsequent "clicking" of other molecules. ihp-microelectronics.com

One common strategy involves the hydrosilylation of hydrogen-terminated silicon surfaces with molecules containing both a terminal alkene and another functional group. ihp-microelectronics.com While not a direct application of the hexynoic acid itself, related strategies employ alkyne-terminated molecules for surface attachment. For example, an acetylenyl-terminated saccharide, synthesized via the condensation of hexynoic acid and a p-aminophenyl saccharide, was attached to a hydrogen-terminated silicon surface through a photochemical reaction. researchgate.net This creates a carbohydrate-modified surface with potential applications in biosensing. Another approach is the electrografting of 5-hexynoic acid onto porous silicon surfaces, resulting in a carboxylic acid-terminated surface that can be further modified, for example, by coupling proteins via NHS chemistry. ihp-microelectronics.com

Synthesis of Hybrid Organic-Inorganic Materials (e.g., Silsesquioxanes)

Silsesquioxanes are cage-like or polymeric organosilicon compounds with the general formula [RSiO₃/₂]n. wikipedia.org They serve as robust inorganic scaffolds that can be functionalized with organic groups to create hybrid materials with unique thermal, mechanical, and electronic properties. nih.govacs.org

A practical method for functionalizing silsesquioxanes involves amide bond formation between an amine-functionalized silsesquioxane and a carboxylic acid. nih.govacs.orgresearchgate.net this compound is an ideal candidate for this strategy. The carboxylic acid group can react with an aminopropyl-functionalized double-decker silsesquioxane (DDSQ) to form a stable amide linkage. The reaction creates a silsesquioxane decorated with alkyne functionalities and protected amino acids. The terminal alkyne groups can then be used for further modifications via click chemistry, such as attaching polymers or other functional molecules. The Boc-protected amine can be deprotected under mild conditions without cleaving the silsesquioxane cage, providing a free amine for further conjugation. acs.orgresearchgate.net This approach offers a versatile route to novel, multifunctional hybrid materials. acs.org

Assembly of Nanoparticles and Nanomaterials

Self-assembly is a powerful bottom-up approach for creating structured nanomaterials from molecular building blocks. frontiersin.orgnih.gov this compound derivatives are instrumental in the synthesis of peptide-based building blocks for the assembly of functional nanoparticles. unibo.it

In a representative example, peptides were synthesized and functionalized at their N-terminus with 5-hexynoic acid. mdpi.com These alkyne-terminated peptides were then conjugated to a diazide-functionalized Pluronic® F127 block copolymer via CuAAC click chemistry. unibo.itmdpi.com The resulting peptide-polymer conjugates self-assemble in aqueous solution to form micelles. These micelles can be further stabilized by incorporating silica (B1680970) precursors, leading to the formation of peptide-coated silica/PEG nanoparticles. unibo.it The charge of the peptide sequence (e.g., positive, negative, or neutral) influences the properties of the resulting nanoparticles. unibo.it These functionalized nanoparticles have been shown to be non-toxic to cells and are promising candidates for applications in drug delivery and bioimaging. unibo.it

| Nanomaterial System | Building Blocks | Assembly Method | Application | Citation |

| Peptide-Coated Silica/PEG NPs | 1. Hex-5-ynoyl-peptides (varied charge) 2. Diazide-Pluronic® F127 | 1. CuAAC conjugation of peptide to polymer 2. Self-assembly into micelles 3. Silica coating | Drug Delivery, Bioimaging | unibo.itmdpi.com |

| Hypoxia Responsive LNs | 1. Hexynoic acid-iRGD peptide 2. Azide-functionalized lipids (DSPE-PEG-N₃) | 1. CuAAC conjugation of peptide to lipid 2. Formulation into lipid nanoparticles (LNs) | Targeted Cancer Therapy | nih.gov |

| Functionalized Hydrogels | 1. Alkyne-RGD-biotin peptide 2. Azide-functionalized multi-arm PEG | 1. Post-gelation "click" reaction | Tissue Engineering, Cell Adhesion Studies | nih.gov |

Polymer Modification and Functionalization

The functionalization of polymers is essential for tailoring their properties for specific applications. The alkyne group of this compound and its analogs is widely used for polymer modification via click chemistry. semanticscholar.orgresearchgate.net This reaction allows for the efficient and specific introduction of side chains, end groups, or cross-links.

For instance, poly(2-oxazoline)s (PAOx) bearing alkyne side chains can be synthesized using monomers like 2-(pent-4-ynyl)-2-oxazoline, which is itself synthesized from 5-hexynoic acid. tu-dresden.de These alkyne-functionalized polymers can then be modified by clicking on azide-containing molecules, allowing for the creation of complex polymer architectures like graft copolymers. core.ac.uk

Another strategy involves the synthesis of polymer precursors with pendant azide (B81097) groups. These polymers can then be reacted with alkyne-containing molecules. For example, a polymer precursor for a drug delivery system was synthesized with pendant azide groups, which were then reacted with a hexynoic acid-functionalized tyrosine moiety via CuAAC. nih.gov This approach allows for the modular construction of multifunctional polymer-drug conjugates. Similarly, PCL polymers have been end-functionalized with an alkyne group using 5-hexynoic acid, enabling further modification through click reactions. semanticscholar.org

Development of Novel Molecular Scaffolds and Ligands

This compound is a valuable building block in the field of medicinal chemistry and chemical biology, primarily due to the presence of a terminal alkyne group. This functional group allows for highly specific and efficient coupling reactions, making it a key component in the synthesis of complex molecular architectures designed to interact with biological targets.

Synthesis of Triazole-Based Ligands and Scaffolds

The terminal alkyne in this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". epo.orgacs.org This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an azide-functionalized molecule. epo.org The resulting triazole moiety is considered an effective peptide bond isostere, meaning it can mimic the structural and electronic properties of a natural peptide linkage while offering greater metabolic stability. nih.gov This property is exploited to create peptidomimetic macrocycles, where the triazole ring serves as a covalent linker to cyclize a peptide chain. epo.org Such macrocyclic structures often exhibit enhanced conformational rigidity and biological activity compared to their linear counterparts. epo.org

The versatility of this synthetic approach allows for the creation of diverse molecular scaffolds. For instance, the core structure of 5-hexynoic acid has been used to construct multivalent G-quadruplex (G4) ligands, demonstrating the utility of the hexynoic acid backbone in developing targeted therapeutic agents. biorxiv.org Beyond the prevalent copper-catalyzed reactions, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative pathway, yielding 1,5-disubstituted triazoles, further expanding the diversity of accessible molecular scaffolds. researchgate.net

Creation of Combinatorial Libraries for Research Purposes

The high efficiency and reliability of the azide-alkyne cycloaddition reaction make this compound a powerful tool for diversity-oriented synthesis and the generation of combinatorial libraries. epo.orgjustia.com By reacting this single alkyne-containing building block with a large and diverse collection of azide-containing compounds, researchers can rapidly generate extensive libraries of unique triazole-containing molecules. epo.org

These libraries are invaluable for high-throughput screening campaigns aimed at discovering novel biologically active compounds. The synthesis of macrocyclic peptidomimetic libraries, for example, can be used to identify potent inhibitors of specific enzymes or ligands for cellular receptors. epo.orgjustia.com The general strategy involves synthesizing a plurality of compounds which can then be screened to identify those with desired properties, such as the ability to inhibit bacterial growth or interfere with disease-related pathways. justia.com The structural similarity of the target compound to other functionalized amino acids used in library synthesis, such as 2-Acetylamino-6-N-Boc-amino-4-hexynoic acid, underscores its suitability for these applications. google.com

Research in Enzyme Mechanism and Function via Unnatural Amino Acid Incorporation

This compound, after deprotection of the Boc group to yield 2-amino-5-hexynoic acid, serves as a powerful probe for investigating enzyme mechanisms through its incorporation as an unnatural amino acid (UAA) into proteins. pnas.org This technique generally relies on the use of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, which is engineered to uniquely recognize a nonsense codon (such as the amber stop codon, UAG) and insert the desired UAA during protein translation. nih.govnih.govplos.org This methodology allows for the site-specific replacement of a natural amino acid with a synthetic one, providing a minimally disruptive way to introduce a chemical probe into a protein's structure. nih.govnih.gov

Specifically, 2-amino-5-hexynoic acid has been utilized as an analog of methionine to explore the substrate specificity of the native translational machinery. pnas.org Research has shown that it is a substrate for the E. coli methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine. Although it is activated by MetRS at a lower rate than methionine itself, its successful incorporation demonstrates the enzyme's tolerance for side chains with different electronic and steric properties. pnas.org This allows researchers to probe the active site of MetRS and other methionine-dependent enzymes. pnas.org

The kinetic parameters for the activation of 2-amino-5-hexynoic acid by MetRS have been measured and compared to those of methionine and other analogs, providing quantitative insight into the enzyme's substrate recognition. pnas.org

| Amino Acid | kcat (s-1) | Km (µM) | kcat/Km (s-1µM-1) | Source |

|---|---|---|---|---|

| Methionine | 12 | 8 | 1.5 | pnas.org |

| 2-Amino-5-hexynoic acid | 0.0031 | 4.1 | 0.00076 | pnas.org |

| Norleucine | 1.5 | 8 | 0.19 | pnas.org |

| Azidohomoalanine | 0.012 | 8.5 | 0.00142 | pnas.org |

By incorporating this alkyne-containing amino acid, scientists can introduce a unique chemical handle into a protein, enabling subsequent modification with probes for fluorescence, cross-linking, or other biochemical studies. pnas.orgnih.gov

Future Research Directions and Emerging Applications

Exploration of New Stereoselective Synthesis Routes

The demand for enantiomerically pure non-canonical amino acids like (R)-2-(Boc-amino)-5-hexynoic acid has spurred research into more efficient and selective synthetic methodologies. researchgate.netrsc.org Future efforts are increasingly focused on biocatalytic and green chemistry approaches to overcome the limitations of traditional synthesis, such as poor stereoselectivity and the use of hazardous materials. rsc.orgrsc.org

Biocatalysis offers a powerful strategy for achieving high stereocontrol in the synthesis of complex chiral molecules. universityofcalifornia.edu Enzymes, with their inherent efficiency and selectivity, are increasingly being utilized and engineered to produce non-canonical amino acids. rsc.orgnih.govnih.gov

Future research is likely to focus on the following innovations:

Engineered Enzymes : The use of directed evolution and computational design to create novel enzymes with tailored substrate specificities and catalytic activities for the synthesis of alkyne-containing amino acids. rsc.orgnih.govnih.gov This includes engineering enzymes that can perform asymmetric reductive amination of keto acids, asymmetric transfer of amino groups, or aldol (B89426) condensations. researchgate.netsemanticscholar.orgrsc.org

Synergistic Catalysis : Combining biocatalysis with other catalytic methods, such as photoredox catalysis, represents a novel approach. This synergistic strategy can create new activation modes for challenging chemical transformations, allowing for the synthesis of amino acids with multiple stereocenters in a protecting-group-free manner. universityofcalifornia.edunih.gov

| Biocatalytic Strategy | Key Enzyme Class | Potential Advantage for this compound Synthesis |

| Asymmetric Reductive Amination | Amine Dehydrogenase | Direct conversion of a prochiral keto-acid precursor to the desired (R)-enantiomer with high stereoselectivity. researchgate.net |

| Asymmetric Amination | Transaminase (e.g., ω-TA) | High enantioselectivity for the production of chiral amino acids. rsc.org |

| Decarboxylative Aldol Addition | Pyridoxal phosphate (B84403) (PLP)-dependent enzymes | Formation of carbon-carbon bonds under mild conditions, potentially simplifying the synthesis pathway. nih.govnih.gov |

| Photoredox/Enzyme Synergy | Photoredox catalysts and PLP enzymes | Enables novel, highly stereoselective reactions under protecting-group-free conditions. universityofcalifornia.edunih.gov |

The synthesis of specialty chemicals, including peptide building blocks, is undergoing a green transformation to minimize environmental impact. acs.orgnih.gov The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are paramount. advancedchemtech.com

Key directions for the sustainable synthesis of this compound include:

Solvent Replacement : A significant portion of waste in peptide synthesis comes from solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have toxicity concerns. acs.orgrsc.org Research into greener alternatives, such as propylene (B89431) carbonate or 2-methyltetrahydrofuran (B130290) (2-MeTHF), has shown promise in both solution- and solid-phase peptide synthesis (SPPS) without compromising yield or purity. acs.orgrsc.org

Improving Atom Economy : Traditional peptide synthesis methods often use a large excess of reagents, leading to poor atom economy. nih.gov Developing more efficient coupling reagents and synthetic strategies that minimize the use of protecting groups can significantly reduce waste.

Energy Efficiency : The adoption of energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating methods. advancedchemtech.com Continuous flow processing is another green chemistry principle that can minimize the need for separation and purification steps, thereby reducing solvent use and waste generation. advancedchemtech.com

| Green Chemistry Principle | Application in Amino Acid Synthesis | Benefit |

| Waste Prevention | One-pot syntheses, minimizing intermediate purification. nih.gov | Reduces solvent usage and material loss. |

| Safer Solvents | Replacing DMF/DCM with alternatives like propylene carbonate. acs.orgrsc.org | Reduces toxicity and environmental impact. |

| Energy Efficiency | Utilizing microwave or continuous flow reactors. advancedchemtech.com | Lowers energy consumption and reaction times. |

| Atom Economy | Optimizing reagent stoichiometry and exploring protecting-group-free synthesis. nih.gov | Maximizes the incorporation of starting materials into the final product. |

Advanced Applications in Complex Bioconjugates

The terminal alkyne group of this compound serves as a versatile chemical handle for bioorthogonal chemistry. nih.govpeptide.comiris-biotech.de This allows for the precise chemical modification of biomolecules in complex biological environments, opening up new avenues for studying and manipulating biological processes. nih.gov

Incorporating non-canonical amino acids like this compound at specific sites within a protein's sequence allows for unparalleled control over protein functionalization. nih.govacs.org This is typically achieved by engineering the cellular translation machinery, where a unique codon (e.g., a stop codon) is repurposed to encode the new amino acid. nih.gov

Once incorporated, the alkyne group enables a variety of modifications:

Fluorescent Labeling : The alkyne can be "clicked" with an azide-modified fluorescent dye, allowing for the visualization and tracking of proteins within live cells. jenabioscience.comacs.org

Attachment of Probes : Other molecules, such as biotin (B1667282) for purification, spin labels for EPR spectroscopy, or small-molecule drugs, can be attached to the protein with high specificity.

Protein-Protein Conjugation : This technique can be used to create well-defined protein conjugates for therapeutic or diagnostic applications.

This site-specific approach is superior to traditional methods that randomly target natural amino acid side chains (e.g., lysines), which often result in heterogeneous products with compromised function. ru.nl

The alkyne group is a key player in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry". iris-biotech.deresearchgate.netresearchgate.net However, the potential cytotoxicity of copper catalysts has driven the development of copper-free alternatives.

Future research will likely focus on:

Strain-Promoted Cycloadditions : While this compound contains a terminal alkyne suitable for CuAAC, related non-canonical amino acids containing strained alkynes (e.g., cyclooctynes) are used for strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net SPAAC is a copper-free click reaction with rapid kinetics.

Tuning Reaction Kinetics : The reactivity of bioorthogonal pairs can be tuned. For instance, the reaction rates of inverse-electron-demand Diels–Alder (IEDDA) reactions, another prominent bioorthogonal reaction, can be modulated by altering the electronic properties of the reactants (e.g., tetrazines). cam.ac.uk This allows for the development of multiple, mutually orthogonal labeling strategies that can be used simultaneously within the same biological system.

New Bioorthogonal Reactions : The development of entirely new reaction pairs that are orthogonal to existing chemistries is an ongoing area of research. This includes reactions like the strain-promoted alkyne-nitrone cycloaddition (SPANC) and various photoclick reactions. ru.nl

| Bioorthogonal Reaction | Alkyne Type | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High yield, specific formation of 1,4-triazole, requires copper catalyst. researchgate.netresearchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Copper-free, fast kinetics, useful for live-cell imaging. researchgate.net |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne | Copper-free, exhibits faster kinetics than SPAAC with certain nitrones. ru.nl |

| Sonogashira Coupling | Terminal Alkyne | Palladium-catalyzed cross-coupling reaction, can be performed in aqueous systems. peptide.com |

Integration into Novel Biomaterials and Nanosystems

The ability to precisely immobilize biomolecules onto surfaces is critical for applications in biosensing, tissue engineering, and drug delivery. chemrxiv.orgrsc.org The alkyne handle of this compound is ideal for covalently attaching peptides and proteins to functionalized surfaces via click chemistry. acs.org

Emerging applications include:

Functionalized Hydrogels : Hydrogels are water-swollen polymer networks used extensively in tissue engineering and drug delivery. unizar.es By incorporating alkyne-containing polymers and crosslinkers, hydrogels can be functionalized with azide-bearing peptides (containing sequences like RGD for cell adhesion) via click chemistry. nih.govresearchgate.net This allows for the creation of bioactive scaffolds that can promote cell proliferation and guide tissue regeneration. nih.govresearchgate.net The amino-yne click reaction, which forms a cleavable β-aminoacrylate bond, is also being explored for creating pH-responsive, degradable hydrogels. acs.org

Bioactive Nanoparticles : Nanoparticles, such as those made of gold or porous silicon, can be functionalized with peptides or proteins for targeted drug delivery and diagnostics. acs.orgresearchgate.net Coating nanoparticles with a polymer layer containing alkyne groups allows for the stable, covalent attachment of azide-modified antibodies or targeting peptides. nih.gov This approach offers advantages over traditional adsorption methods, leading to higher conjugation efficiency and greater stability in biological media. acs.orgnih.govfigshare.com This streamlined workflow enables the creation of highly active and stable protein-particle conjugates. nih.govacs.org

Patterned Surfaces for Cell Culture : Using microfabrication techniques, surfaces can be patterned with alkyne groups. Subsequent reaction with azide-functionalized cell adhesion peptides allows for the creation of micropatterned surfaces that can control cell attachment and growth, which is valuable for fundamental cell biology studies and tissue engineering. rsc.org

Computational and Theoretical Studies

While specific computational studies on this compound are not yet widely published, the principles of computational chemistry provide a framework for predicting its behavior and reactivity. Future research in this area is expected to focus on conformational analysis and the prediction of reaction mechanisms, offering insights that can guide synthetic strategies and applications.

Conformational Analysis: The three-dimensional structure of this compound is crucial for its interaction with other molecules, particularly in biological systems. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most stable conformations of the molecule. mdpi.com These studies would consider the rotational freedom around the single bonds and the steric and electronic effects of the Boc-protecting group, the carboxylic acid, and the terminal alkyne. Understanding the preferred spatial arrangement of these functional groups is essential for designing molecules with specific binding properties, for instance, as enzyme inhibitors or as building blocks in peptidomimetics that mimic the secondary structures of peptides. mdpi.comnih.gov The insights gained from such analyses can inform the design of more rigid analogues or derivatives with tailored conformational properties. nih.gov

Reaction Mechanism Prediction: The terminal alkyne functionality is a key feature of this compound, making it a valuable participant in a variety of chemical transformations. Computational modeling can elucidate the mechanisms of these reactions at a molecular level. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov DFT studies can model the reaction pathway, detailing the role of the copper catalyst in activating the alkyne and facilitating the formation of the triazole ring. nih.gov Such computational investigations can help in optimizing reaction conditions and predicting the regioselectivity of the cycloaddition. nih.govacs.org Furthermore, theoretical studies can explore other potential reactions of the alkyne group, such as Sonogashira coupling, Cadiot-Chodkiewicz coupling, and various cyclization reactions, providing a roadmap for synthetic chemists to expand the utility of this versatile building block. nih.gov

Expansion into Other Areas of Organic and Medicinal Chemistry Research

The unique combination of functional groups in this compound opens up numerous avenues for its application beyond its current use as a simple building block.

Drug Discovery and Medicinal Chemistry: The incorporation of non-natural amino acids is a well-established strategy in drug discovery to enhance the pharmacological properties of peptide-based drugs, such as increased stability against enzymatic degradation and improved receptor affinity. this compound, with its terminal alkyne, offers a reactive handle for post-synthetic modifications. This is particularly valuable for the development of antibody-drug conjugates (ADCs) and other targeted therapies, where the alkyne can be used to attach cytotoxic payloads or imaging agents via click chemistry. smolecule.com

Furthermore, the structural motif of an acetylenic amino acid is found in compounds with potential therapeutic activities. For instance, acetylenic derivatives have been investigated as enzyme inhibitors. nih.govnih.govmdpi.com The terminal alkyne of this compound could be designed to interact with the active site of specific enzymes, leading to the development of novel inhibitors for various diseases.

Synthesis of Heterocyclic Compounds: Amino acids are valuable starting materials for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. nih.govuomustansiriyah.edu.iq The presence of both an amino group and a carboxylic acid, along with the reactive alkyne, makes this compound a promising precursor for the synthesis of novel and complex heterocyclic systems. The alkyne can participate in various cyclization reactions to form five-, six-, or even larger-membered rings containing heteroatoms. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals. thieme-connect.com

Peptidomimetics and Protein Engineering: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties. nih.govwjarr.com The defined stereochemistry and conformational flexibility of this compound make it an attractive building block for constructing peptidomimetics. mdpi.com The alkyne functionality can also be used to create cyclic peptides or to introduce specific labels or probes for studying protein structure and function. Computational design methods are increasingly being used to incorporate unnatural amino acids into proteins to create novel functions, and the unique properties of this compound could be exploited in this emerging field. nih.govnih.govresearchgate.netelsevierpure.com

Q & A

Q. What are the key strategies for synthesizing (R)-2-(Boc-amino)-5-hexynoic acid with high enantiomeric purity?

- Methodological Answer: Synthesis typically involves:

- Asymmetric hydrogenation : Using chiral catalysts (e.g., Rh or Ru complexes) to reduce prochiral precursors while preserving the (R)-configuration .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

- Acid chloride intermediate : 5-Hexynoic acid is converted to its acid chloride, followed by coupling with a Boc-protected amine (e.g., 2-chloroethylamine) and cyclization .

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the acid chloride.

- Monitor stereochemical integrity via chiral HPLC or polarimetry.

| Method | Key Steps | Yield* | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Chiral catalyst-mediated hydrogenation | 85-90% | |

| Enzymatic Resolution | Lipase-mediated enantiomer separation | ~78% | |

| Acid Chloride Route | Boc protection post-acid chloride formation | ~65% | |

| *Yields are illustrative based on analogous syntheses. |

Q. How does the Boc protecting group influence the reactivity of this compound in peptide synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group:

- Stabilizes the amino group during coupling reactions (e.g., EDC/HOBt activation) by preventing undesired side reactions.

- Enables selective deprotection : Removed under mild acidic conditions (e.g., TFA) without disrupting the alkyne moiety or peptide backbone .

- Enhances solubility in organic solvents (e.g., DCM, THF), facilitating solid-phase peptide synthesis (SPPS) workflows.

Advanced Research Questions

Q. What advanced analytical techniques confirm the stereochemical integrity and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Compare retention times against (S)-enantiomer standards; use polysaccharide-based columns (e.g., Chiralpak®) for high resolution .

- NMR Spectroscopy : Analyze and spectra for diastereotopic splitting (e.g., Boc group protons at δ 1.4 ppm) .

- IR Spectroscopy : Confirm Boc group presence via carbonyl stretches (ν ~1680–1720 cm) .

Q. How can researchers resolve contradictions in reported enzyme substrate specificity for 5-hexynoic acid derivatives?

Q. What strategies optimize the use of this compound in click chemistry applications?

- Methodological Answer : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

- Reaction conditions : Use Cu(I) catalysts (e.g., TBTA ligand) in DMSO/HO at RT for high regioselectivity .

- Post-functionalization : Couple with azide-modified biomolecules (e.g., peptides, glycans) for bioconjugation.

- Orthogonal protection : Retain Boc group during click reactions to preserve amino functionality for downstream steps.

Q. What are the optimal storage and handling conditions for this compound?

- Methodological Answer :

- Storage : -20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation .

- Handling : Use desiccants (e.g., silica gel) in sealed vials; avoid prolonged exposure to light or moisture.

Data Contradiction Analysis Example

Issue : Conflicting reports on enzymatic bromination of 5-hexynoic acid derivatives.

Resolution :

- Hypothesis testing : Repeat bromination assays (e.g., ) under varying conditions (light vs. dark).

- Mechanistic insight : Confirm if bromination occurs post-biosynthesis (e.g., on free 3 vs. enzyme-bound intermediates) using -labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.